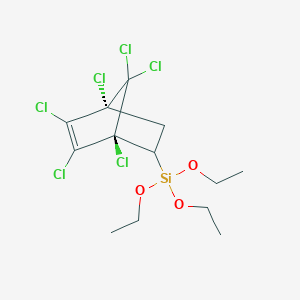
1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene is an organosilicon compound characterized by the presence of multiple chlorine atoms and a triethoxysilyl group. This compound is known for its unique chemical structure, which combines the properties of both silicon and chlorine, making it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
In industrial settings, the production of 1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives, reduced forms of the compound, and substituted products with different functional groups .
Aplicaciones Científicas De Investigación
1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioconjugation and as a labeling agent for biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene involves its interaction with molecular targets through its reactive chlorine atoms and triethoxysilyl group. These interactions can lead to the formation of covalent bonds with target molecules, affecting their structure and function. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the compound’s electrophilic nature .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4,7,7-Hexachloro-2-norbornene
- 1,2,3,4,7,7-Hexachloro-6-trimethoxysilyl-2-norbornene
- 1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-1-norbornene
Uniqueness
1,2,3,4,7,7-Hexachloro-6-triethoxysilyl-2-norbornene stands out due to its specific combination of chlorine atoms and the triethoxysilyl group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical properties and versatility .
Propiedades
Número CAS |
1805-83-0 |
|---|---|
Fórmula molecular |
C13H18Cl6O3Si |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















